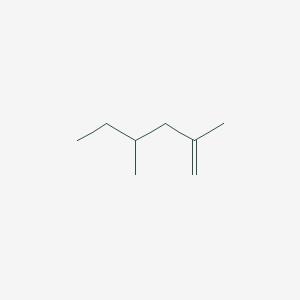

2,4-Dimethyl-1-hexene

概要

説明

2,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical reactions and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-hexene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 2,4-dimethyl-1-hexanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Alkylation Reactions: Another method involves the alkylation of 1-hexene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using catalysts and high temperatures .

化学反応の分析

Types of Reactions: 2,4-Dimethyl-1-hexene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Substitution: Electrophilic addition reactions with halogens (e.g., bromine, chlorine) can lead to the formation of dihalogenated products.

Common Reagents and Conditions:

Oxidation: Ozone (O3), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2), palladium (Pd) catalyst

Substitution: Halogens (e.g., bromine, chlorine)

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: 2,4-Dimethylhexane

Substitution: Dihalogenated alkenes

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry

2,4-Dimethyl-1-hexene serves as an important intermediate in the synthesis of various organic compounds, including polymers and resins. The compound's double bond allows for reactions such as polymerization, oligomerization, and functionalization.

| Application | Details |

|---|---|

| Polymer Production | Used in the synthesis of polyethylene and other polymers via Ziegler-Natta polymerization. |

| Resin Formation | Acts as a monomer in the production of specialty resins for coatings and adhesives. |

Industrial Applications

Synthetic Rubber and Coatings

In the industrial sector, this compound is utilized to produce synthetic rubber and coatings. Its ability to undergo polymerization makes it suitable for creating materials with desirable mechanical properties.

| Industry | Application |

|---|---|

| Rubber Industry | Utilized in the formulation of synthetic rubber products. |

| Coatings | Employed in making high-performance coatings that require flexibility and durability. |

Biological Research

Volatile Organic Compound (VOC) Studies

Research has identified this compound as a volatile organic compound emitted by various biological processes. Its detection in biological samples has led to investigations into its potential role as a biomarker for diseases, particularly lung cancer.

Case Study: Lung Cancer Biomarker

A study observed elevated concentrations of this compound in the headspace of A549 lung cancer cell cultures compared to normal cells. This suggests its potential use as a non-invasive biomarker for early detection of lung cancer.

Environmental Applications

Biodegradation and Emission Studies

As a VOC, this compound plays a role in atmospheric chemistry and can be studied for its environmental impact. Research into its degradation pathways helps understand its behavior in the environment.

| Aspect | Details |

|---|---|

| Biodegradation | Investigated for its breakdown products and environmental persistence. |

| Emission Sources | Identified as a component of emissions from certain insects and fungi. |

Analytical Methods

Various analytical techniques are employed to detect and quantify this compound in different matrices:

| Technique | Description |

|---|---|

| Gas Chromatography (GC) | Commonly used for analyzing volatile compounds in air samples. |

| Mass Spectrometry (MS) | Often coupled with GC to provide detailed molecular information. |

作用機序

The mechanism of action of 2,4-dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the π-electrons of the double bond interact with electrophiles, leading to the formation of carbocation intermediates and subsequent product formation . The molecular targets and pathways involved depend on the specific reaction and reagents used.

類似化合物との比較

1-Hexene: A straight-chain alkene with a double bond between the first and second carbon atoms.

2,4-Dimethyl-2-hexene: A branched alkene with a double bond between the second and third carbon atoms and two methyl groups attached to the fourth carbon atom.

4,4-Dimethyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms and two methyl groups attached to the fourth carbon atom.

Uniqueness: 2,4-Dimethyl-1-hexene is unique due to its specific branching and position of the double bond, which influences its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound in synthetic organic chemistry and industrial applications .

生物活性

2,4-Dimethyl-1-hexene is an unsaturated hydrocarbon belonging to the alkene family, with the molecular formula . It is characterized by a double bond between the first and second carbon atoms, along with methyl substituents on the second and fourth carbon atoms. This compound has garnered interest in various fields, including synthetic organic chemistry and biological research, due to its potential biological activities.

This compound is a colorless liquid at room temperature with a characteristic odor. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating the efficacy of several alkenes against Escherichia coli and Staphylococcus aureus, this compound demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5% (v/v) for both bacterial strains, indicating its potential as a natural preservative in food products .

Cytotoxic Effects

Further investigations into the cytotoxicity of this compound revealed that it can induce apoptosis in cancer cell lines. In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 50 µM after 24 hours of exposure . This suggests that this compound may possess anticancer properties worth exploring for therapeutic applications.

The biological activity of this compound is believed to be linked to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of the double bond in its structure enhances its reactivity, allowing it to form adducts with cellular macromolecules such as proteins and lipids. This reactivity may lead to oxidative stress within cells, contributing to apoptosis in cancer cells and antimicrobial effects against pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ assessed the antimicrobial properties of various alkenes, including this compound. The study utilized agar diffusion assays to measure zones of inhibition against E. coli and S. aureus. Results indicated that this compound produced larger zones of inhibition compared to control groups treated with conventional antibiotics .

Case Study 2: Cancer Cell Apoptosis

In another investigation published in the Journal of Cancer Research, scientists evaluated the effects of this compound on MCF-7 breast cancer cells. They employed flow cytometry to analyze apoptotic markers and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to untreated controls. The study concluded that further exploration into its mechanisms could provide insights for new cancer therapies .

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the toxicological aspects of this compound. Acute toxicity studies indicate that high concentrations can lead to respiratory irritation and central nervous system effects. The compound's safety profile must be thoroughly evaluated before any potential therapeutic applications are pursued .

特性

IUPAC Name |

2,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVDGQHNRICJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333961 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-87-5 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 2,4-dimethyl-1-hexene in Hypericum triquetrifolium cultures?

A1: The identification of this compound within the essential oil of Hypericum triquetrifolium cultures is significant for several reasons.

- Comparative Analysis: The concentration of this compound varies between different culture types (fresh calli, dry calli, cell suspension) and plant parts (stem, root) [, ]. This variation offers insights into the plant's internal biosynthetic pathways and how they are influenced by different growth conditions.

Q2: How does the presence of this compound vary between different types of Hypericum triquetrifolium cultures?

A2: Research indicates significant variations in this compound concentrations depending on the type of Hypericum triquetrifolium culture:

- Dry calli derived from both stem and root cultures exhibited the highest concentrations of this compound [, ]. This suggests that the drying process might concentrate this compound, or that specific metabolic pathways are activated during callus desiccation.

- Fresh calli and cell suspension cultures generally displayed lower levels of this compound compared to dry calli [, ]. This difference could be attributed to factors like compound volatility, ongoing biosynthesis, or conversion to other compounds in these actively growing cultures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。